molecular formula C13H17BrN2O2 B1390079 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-69-2

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Cat. No.: B1390079
CAS No.: 1138443-69-2
M. Wt: 313.19 g/mol
InChI Key: XRHKPSFNDHEYGG-UHFFFAOYSA-N
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Description

Molecular Structure and IUPAC Nomenclature

The compound 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide is a brominated acetamide derivative with a molecular formula of $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}2\text{O}2 $$ and a molecular weight of 313.19 g/mol . Its IUPAC name, 3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide , reflects its structural features:

  • A propanamide backbone substituted with two methyl groups on the nitrogen atom ($$ N,N $$-dimethyl).
  • A meta-substituted phenyl ring attached to the propanamide chain via a three-carbon spacer.
  • A 2-bromoacetyl group linked to the phenyl ring through an amide bond.

The SMILES notation ($$ \text{CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr} $$) and InChIKey ($$ \text{XRHKPSFNDHEYGG-UHFFFAOYSA-N} $$) further define its connectivity.

Physical Characteristics and Stability Parameters

Key physical properties include:

Property Value/Description Source
Melting Point Not experimentally reported
Boiling Point Estimated >250°C (based on analogues)
Density ~1.44 g/cm³ (predicted)
Solubility Low water solubility; soluble in DMSO
Stability Light- and moisture-sensitive

The bromoacetyl group introduces reactivity, necessitating storage under inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation.

Electronic Properties and Conformational Analysis

The molecule exhibits polar characteristics due to its amide and bromoacetyl groups. Key electronic features include:

  • Dipole moments : Dominated by the amide ($$ \text{C=O} $$) and bromine electronegativity.
  • Conformational flexibility : Restricted rotation around the amide bonds ($$ \text{C-N} $$) and phenyl-propanamide linkage, favoring planar or near-planar arrangements.
  • Resonance stabilization : The amide group adopts resonance hybridization, delocalizing electrons between the carbonyl and nitrogen.

Computational models suggest that the meta-substitution on the phenyl ring minimizes steric hindrance, optimizing electronic conjugation between the aromatic system and the bromoacetyl moiety.

Molecular Descriptors and Computational Analysis

Calculated molecular descriptors include:

Descriptor Value Method/Source
LogP (lipophilicity) 2.3 ± 0.5 PubChem
Topological Polar Surface Area 70.2 Ų RDKit estimation
Hydrogen Bond Donors 1 (amide NH)
Hydrogen Bond Acceptors 3 (two carbonyls, Br)

Density Functional Theory (DFT) simulations predict a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity suitable for electrophilic substitution at the bromine site.

Stereochemistry and Isomeric Forms

The compound lacks chiral centers due to:

  • Symmetrical $$ N,N $$-dimethyl substitution on the amide nitrogen.
  • Absence of stereogenic carbons in the propanamide chain or phenyl ring.
    However, rotational isomers (atropisomers) may arise from restricted rotation around the amide bonds, though these are not experimentally resolved.

Crystallographic Data Analysis

No experimental X-ray crystallography data is available for this compound. Computational packing simulations (e.g., using Mercury software) suggest a monoclinic crystal system with potential $$ P2_1/c $$ symmetry, stabilized by intermolecular hydrogen bonds between amide NH and carbonyl groups.

Properties

IUPAC Name

3-[3-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-16(2)13(18)7-6-10-4-3-5-11(8-10)15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHKPSFNDHEYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207347
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-69-2
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminophenylacetic acid and 2-bromoacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Formation of Intermediate: The initial reaction between 3-aminophenylacetic acid and 2-bromoacetyl chloride forms an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, including amidation and methylation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Amidation: The amide group in the compound can participate in amidation reactions to form new amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce compounds with varying oxidation states.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

  • Proteomics Research :
    • Used as a reagent to analyze protein structures and interactions.
    • Facilitates the study of post-translational modifications.
  • Medicinal Chemistry :
    • Investigated for potential therapeutic properties, particularly in cancer treatment.
    • Serves as a lead compound for the development of new drugs.
  • Biological Studies :
    • Utilized in assays to study cellular processes, including apoptosis and oxidative stress responses.
    • Engages in molecular interaction studies to understand drug-target relationships.
  • Industrial Applications :
    • Employed in the synthesis of other chemical compounds and materials, enhancing production efficiency.

The biological activities of the compound are significant, particularly in cancer research:

  • In Vitro Studies :
    • A study by Smith et al. (2022) demonstrated an IC50 value of 15 µM against MCF-7 cancer cells, indicating potent anticancer activity.
  • In Vivo Studies :
    • Research involving mouse models showed a marked reduction in tumor size when treated with this compound compared to control groups.
  • Apoptosis Induction :
    • Activates intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Mechanism :
    • Reduces reactive oxygen species (ROS), preventing oxidative damage.
  • Enzyme Modulation :
    • Alters activities of enzymes involved in drug metabolism, enhancing therapeutic efficacy.

In Vitro Study Example

  • Title : Cytotoxic Effects on Human Cancer Cell Lines
    • Authors : Smith et al. (2022)
    • Findings : Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 15 µM.

In Vivo Study Example

  • Title : Evaluation of Antitumor Activity in Mouse Models
    • Findings : Showed significant tumor size reduction, indicating potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromoacetyl/Phenyl Modifications

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS: 1138443-74-9)
  • Molecular Formula : C₁₂H₁₅BrN₂O₂
  • Molecular Weight : 299.17 g/mol
  • Key Features: Contains a 2-methylphenyl group instead of an unsubstituted phenyl ring. No biological data is available, but structural differences could influence solubility or target binding .
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS: 1138443-75-0)
  • Molecular Formula : C₁₂H₁₅BrN₂O₂
  • Molecular Weight : 299.17 g/mol
  • Key Features : A positional isomer of the above compound, with the bromoacetyl group at the 5-position of the phenyl ring. This substitution pattern may alter electronic effects (e.g., resonance stabilization) and intermolecular interactions .

Analogues with Heterocyclic or Bioisosteric Replacements

3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide (C₁₁H₁₄N₄O)
  • Molecular Weight : 218.26 g/mol
  • Key Features: Replaces the bromoacetyl-phenyl group with a benzotriazole moiety. Benzotriazole is a heterocyclic group known for its hydrogen-bonding capacity, as evidenced by crystal structures dominated by N–H···O and N–H···N interactions . Unlike the bromoacetyl group, benzotriazole may confer stability but lacks electrophilic reactivity.
(3S)-3-({5-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}amino)-3-(4-fluorophenyl)-N,N-dimethylpropanamide
  • Key Features: Incorporates a fluorophenyl group and a pyrimidine-pyrazole pharmacophore. The fluorine atom, a common bioisostere for hydrogen, enhances electronegativity and metabolic stability.

Sulfonamide and Sulfonamido Derivatives

3-(3-(4-Chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide (CAS: 881936-25-0)
  • Molecular Weight : 490.0 g/mol
  • Key Features : Dual sulfonamide groups introduce high polarity, likely improving water solubility but reducing membrane permeability compared to the bromoacetyl derivative. Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological pathways .

Heterocyclic and Aromatic Modifications

N-(3-Bromopyridin-2-yl)-2,2-dimethylpropanamide (CAS: 239137-57-6)
  • Molecular Formula : C₁₀H₁₂BrN₂O
  • Molecular Weight : 261.12 g/mol
  • Key Features : A pyridine ring replaces the phenyl group, introducing a nitrogen heteroatom. Pyridine’s basicity and hydrogen-bonding capacity may alter binding interactions in biological systems. This compound’s synthesis is described in the context of acetylcholinesterase modulation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide C₁₃H₁₆BrN₂O₂ 327.19 Bromoacetyl amino phenyl Pharmaceutical intermediate
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide C₁₂H₁₅BrN₂O₂ 299.17 Bromoacetyl, 2-methylphenyl Structural analogue
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide C₁₁H₁₄N₄O 218.26 Benzotriazolyl group Crystal structure studies
(3S)-3-(4-Fluorophenyl)-N,N-dimethylpropanamide derivative C₁₇H₂₀ClFN₆O 390.84 Fluorophenyl, pyrimidine-pyrazole IC₅₀ = 12 nM (unspecified target)
3-(3-(4-Chloro-N-methylphenylsulfonamido)-N,N-dimethylpropanamide C₁₈H₂₁ClN₂O₅S₂ 490.0 Sulfonamido groups High polarity, enzyme inhibition potential
N-(3-Bromopyridin-2-yl)-2,2-dimethylpropanamide C₁₀H₁₂BrN₂O 261.12 Bromopyridinyl Acetylcholine receptor modulation

Key Findings and Implications

Substituent Effects :

  • Bromoacetyl Group : Enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
  • Methyl/Phenyl Modifications : Steric effects (e.g., 2-methylphenyl in ) may reduce reactivity or alter binding pocket compatibility.
  • Heterocycles (Benzotriazole, Pyridine) : Influence solubility and hydrogen-bonding networks, as seen in crystal structures .

Pharmacological Potential: Bromoacetyl derivatives are promising as alkylating agents or prodrugs, whereas sulfonamides and fluorophenyl compounds may target enzymatic pathways .

Physicochemical Properties :

  • Polar groups (e.g., sulfonamides ) improve solubility but may hinder blood-brain barrier penetration.
  • Lipophilic bromoacetyl derivatives may exhibit better membrane permeability but higher metabolic instability.

Biological Activity

3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide, also known as a bromoacetyl derivative, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇BrN₂O₂
  • Molecular Weight : 313.2 g/mol
  • CAS Number : 1138443-00-1
  • MDL Number : MFCD12026690

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with bromoacetyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins such as Bcl-2.

StudyFindings
Zhang et al. (2020)Reported that bromoacetyl derivatives significantly reduced viability in breast cancer cells.
Lee et al. (2021)Demonstrated that these compounds induce apoptosis via mitochondrial pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy. For example, studies have shown inhibition of cytochrome P450 enzymes, which are essential for drug metabolism.

Case Studies

  • In Vitro Studies :
    • A study conducted by Smith et al. (2022) assessed the cytotoxic effects of the compound on human cancer cell lines, revealing an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.
  • In Vivo Studies :
    • In a mouse model, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Mechanism : Reduction of reactive oxygen species (ROS) and prevention of oxidative damage.
  • Enzyme Modulation : Alteration of enzyme activities involved in drug metabolism.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Reactant of Route 2
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3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

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